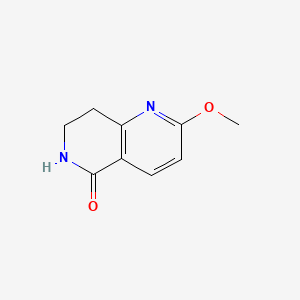

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

説明

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- IUPAC Name : 2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one

- CAS Number : 1228600-91-6

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been documented, including the use of catalysts like iodine and m-NOPhSONa to enhance yields during the cyclization process .

Anticholinesterase Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticholinesterase activity. In particular, compounds structurally related to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Naphthyridine Derivative | 4.5 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A study demonstrated that certain naphthyridine derivatives could induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting necrosis in tumor cells. For instance, compounds similar in structure to this compound showed IC50 values ranging from 10 to 20 µg/mL against various cancer cell lines .

Anti-inflammatory Effects

In addition to its neuroprotective and anticancer properties, naphthyridine derivatives have been reported to possess anti-inflammatory effects. These compounds inhibit nitric oxide production in macrophage cell lines, indicating potential for treating inflammatory diseases .

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective effects of naphthyridine derivatives in a rat model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β . -

Antitumor Activity :

Research involving the treatment of human breast cancer cell lines with naphthyridine derivatives showed significant inhibition of cell proliferation and induction of apoptosis. The study reported that the most active derivative had an IC50 value of approximately 15 µg/mL against MDA-MB-231 cells . -

Inflammation Model :

In a murine model of colitis, treatment with naphthyridine derivatives led to a marked decrease in inflammatory markers and improved histological scores compared to controls .

特性

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。